enokipodin B
Description
Significance of Natural Product Research in Enokipodin B Discovery
The field of natural product research is a cornerstone of chemical and pharmaceutical science, focusing on the discovery of novel compounds from living organisms. These organisms, particularly fungi, produce a vast arsenal (B13267) of specialized secondary metabolites that are not essential for their primary growth but serve critical ecological functions. The investigation of these compounds has historically been a prolific source of lead structures for drug development and other biotechnological applications. Fungi, in particular, are known for producing chemically diverse and structurally complex molecules, many of which possess potent biological activities. scielo.brresearchgate.net
The discovery of this compound is a direct testament to the value of this research approach. It was identified during a systematic screening of metabolites from the edible mushroom Flammulina velutipes (a species well-known in Japan as "enokitake") for new antimicrobial agents. researchgate.netnih.govresearchgate.net This discovery underscores the importance of exploring common and widely distributed organisms for novel chemistry, as they can harbor unique biosynthetic pathways leading to previously uncharacterized molecules. The isolation of this compound and its congeners from a mycelial culture of the fungus highlights how controlled laboratory cultivation is a critical tool for inducing and isolating these valuable secondary metabolites. scielo.brnih.govrsc.org
Overview of this compound as a Sesquiterpene Natural Product
This compound is classified as a sesquiterpene, a major class of terpenoid natural products. researchgate.net Sesquiterpenes are built from three five-carbon isoprene (B109036) units, giving them a characteristic C15 skeleton. This class of compounds is renowned for its immense structural diversity, encompassing a wide array of cyclic and acyclic frameworks that often feature complex stereochemistry.
More specifically, this compound belongs to the cuparene-type sesquiterpenoids. researchgate.nettandfonline.com The cuparene skeleton is a distinct structural motif featuring a cyclopentane (B165970) ring attached to a tolyl (methylphenyl) group. A key feature of this compound and its related compounds (enokipodins A, C, and D) is that they are highly oxygenated derivatives of the basic cuparene framework. scielo.brresearchgate.net This high degree of oxidation, involving multiple hydroxyl and carbonyl groups, contributes to the molecule's unique chemical properties and presents a significant challenge for chemical synthesis. The presence of a quaternary (a carbon atom bonded to four other carbon atoms) stereocenter on the cyclopentane ring is another defining and challenging structural feature of the enokipodin family. nih.govrsc.org
Historical Development of this compound Academic Investigations
The academic journey of this compound began in the early 2000s with the work of Ishikawa and colleagues. They isolated this compound, along with enokipodins A, C, and D, from the mycelial culture broth of the edible mushroom Flammulina velutipes. scielo.brresearchgate.net The initial research focused on the isolation and purification of these compounds, followed by their structural elucidation using comprehensive spectroscopic methods, including High-Resolution Mass Spectrometry (HRMS) and various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. tandfonline.com
Following the report of its novel structure, this compound captured the attention of the synthetic organic chemistry community. nih.gov The molecule's complex, sterically congested architecture, and multiple stereocenters made it an attractive target for total synthesis. nih.govrsc.org Several research groups have since reported successful total syntheses of this compound and its related compounds. tandfonline.com These synthetic campaigns not only served to verify the structure and absolute configuration proposed from the initial isolation studies but also provided platforms for developing new synthetic methodologies. tandfonline.com Further academic studies have also delved into the biosynthesis of enokipodins, using inhibitors to probe the enzymatic pathways, such as those involving cytochrome P450 enzymes, that the fungus uses to construct these highly oxidized molecules. scielo.brnih.gov
Detailed Research Findings: Spectroscopic Data
The structural elucidation of complex natural products like the enokipodins relies heavily on NMR spectroscopy. While the specific data for this compound is embedded within broader publications, detailed NMR data for its direct biosynthetic precursor, (S)-(-)-cuparene-1,4-quinone (referred to as compound 5 in the original study), has been fully assigned and published. This data provides a clear example of the detailed research findings used in the academic investigation of this compound family.
Table 1: 1H and 13C NMR Spectroscopic Data for (S)-(-)-cuparene-1,4-quinone, a Biosynthetic Precursor to this compound (in CDCl3) nih.gov
| Position | 13C (δC) | 1H (δH, mult., J in Hz) |
| 1 | 188.2 | - |
| 2 | 135.5 | 6.50 (d, 2) |
| 3 | 143.6 | - |
| 4 | 188.5 | - |
| 5 | 133.8 | 6.65 (s) |
| 6 | 154.9 | - |
| 7 | 51.4 | - |
| 8 | 38.6 | α: 2.24 (m), β: 1.60 (m) |
| 9 | 19.9 | ca. 1.7 (m) |
| 10 | 41.6 | α: 1.54 (m), β: 1.73 (m) |
| 11 | 44.1 | - |
| 12 | 24.3 | 1.08 (s) |
| 13 | 26.1 | 0.82 (s) |
| 14 | 22.3 | 1.10 (s) |
| 15 | 23.9 | 1.31 (s) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H18O3 |
|---|---|
Molecular Weight |
246.3 g/mol |
IUPAC Name |
2-methyl-5-[(1S)-1,2,2-trimethyl-3-oxocyclopentyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H18O3/c1-9-7-12(17)10(8-11(9)16)15(4)6-5-13(18)14(15,2)3/h7-8H,5-6H2,1-4H3/t15-/m1/s1 |
InChI Key |
FZLVOEBHJNRBTE-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC(=O)C(=CC1=O)[C@]2(CCC(=O)C2(C)C)C |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2(CCC(=O)C2(C)C)C |
Synonyms |
5-methyl-2-(3-oxo-1,2,2-trimethylcyclopentyl)benzoquinone M-O-TMC-BQ |
Origin of Product |
United States |
Isolation and Production Methodologies of Enokipodin B
Fungal Bioproduction Systems for Enokipodins
Fungal bioproduction serves as the cornerstone for obtaining enokipodin B and its related compounds. Specific fungal species and strains are cultivated under controlled conditions to stimulate the biosynthesis of these valuable metabolites.
This compound, along with other enokipodins (A, C, and D), is produced by the mycelial cultures of the edible mushroom Flammulina velutipes and its relative, Flammulina rossica. researchgate.nettandfonline.comnih.gov These fungi, when grown in a liquid medium, synthesize and secrete these antimicrobial compounds into the culture filtrate. researchgate.nettandfonline.com Studies have confirmed that enokipodins are typically produced during the stationary phase of mycelial growth. researchgate.net The use of mycelial cultures provides a controlled environment to study and optimize the production of these sesquiterpenes. acs.org
Significant variability in the production of enokipodins, including this compound, exists among different strains of Flammulina velutipes and Flammulina rossica. researchgate.nettandfonline.com Research involving multiple strains has demonstrated that some strains are high producers of enokipodins, while others may not produce any detectable levels of these compounds. tandfonline.comresearchgate.net For instance, a study examining eight strains of F. velutipes and four strains of F. rossica revealed that not all F. velutipes strains produced enokipodins, whereas some F. rossica strains were confirmed producers. tandfonline.comresearchgate.net This strain-dependent productivity highlights the genetic diversity within these fungal species and its impact on secondary metabolite synthesis.
The table below illustrates the production of this compound and other enokipodins by various strains of F. velutipes and F. rossica after 46 days of static cultivation.
| Strain | Species | Enokipodin A (μg/mL) | This compound (μg/mL) | Enokipodin C (μg/mL) | Enokipodin D (μg/mL) |
| TMIC-35157 | F. velutipes | 1.2 | 0.3 | 12.8 | 1.1 |
| TMIC-35919 | F. velutipes | 0.9 | 0.2 | 9.5 | 0.8 |
| TMIC-35928 | F. velutipes | 25.2 | 1.4 | 2.1 | 0.3 |
| TMIC-35932 | F. rossica | 19.8 | 0.7 | 1.1 | 0.2 |
| TMIC-35161 | F. velutipes | ND | ND | ND | ND |
| TMIC-35935 | F. velutipes | ND | ND | ND | ND |
| ND: Not Detected | |||||
| (Data sourced from a study on the productivity of enokipodins in Flammulina species) tandfonline.com |
The optimization of culture conditions is crucial for maximizing the yield of this compound. Factors such as the composition of the culture medium and environmental parameters play a significant role. researchgate.net Research has shown that a culture medium consisting of 3% malt (B15192052) extract and 0.3% peptone is effective for enokipodin production. acs.orgresearchgate.net The production of these antimicrobial metabolites has been observed to be influenced by nutritional and environmental factors, suggesting a correlation between the culture medium composition and enokipodin biosynthesis. researchgate.netresearchgate.net For example, altering the temperature during cultivation, such as a temporary increase from 25°C to 37°C, has been shown to optimize the production of antimicrobial metabolites, including compounds correlated with enokipodins A and B. researchgate.net Static cultivation in the dark at 24-25°C for an extended period, such as 45-46 days, has been a common practice in these production studies. acs.orgresearchgate.net
Co-culturing Flammulina species with other microorganisms has emerged as a strategy to enhance the production of enokipodins. tandfonline.com When certain low-producing or non-producing strains of F. velutipes were co-cultured with a competitor fungus, Trichoderma harzianum, an increase in the production of enokipodins was observed. tandfonline.comresearchgate.net This suggests that the interaction between the two fungal species can trigger or enhance the biosynthetic pathways of these defensive compounds in Flammulina. The increase was notably more significant for enokipodins B and D compared to A and C. tandfonline.com This induction of secondary metabolite production through microbial interaction is a recognized phenomenon in microbiology. mdpi.comfrontiersin.org
The table below shows the effect of co-culturing F. velutipes strain TMIC-35161 with T. harzianum on enokipodin production.
| Culture Condition | Enokipodin A (μg/mL) | This compound (μg/mL) | Enokipodin C (μg/mL) | Enokipodin D (μg/mL) |
| Monoculture (46 days) | ND | ND | ND | ND |
| Co-culture (41 days) | 0.1 | 0.4 | 0.2 | 0.5 |
| ND: Not Detected | ||||
| (Data sourced from a study on co-culture strategies for enokipodin production) tandfonline.com |
Influence of Culture Conditions on this compound Yield Optimization
Methodologies for this compound Isolation from Mycelial Cultures
Once produced in the fungal culture, this compound must be separated from the culture medium and other metabolites. This involves a series of extraction and purification steps.
The primary method for isolating this compound from mycelial cultures involves solvent extraction of the culture filtrate. tandfonline.com After the cultivation period, the fungal mycelia are separated from the liquid medium by filtration. scielo.br The resulting culture filtrate, which contains the secreted enokipodins, is then subjected to extraction with an organic solvent, typically ethyl acetate (B1210297). tandfonline.comscielo.br The ethyl acetate solution is collected, dehydrated (for example, over anhydrous sodium sulfate), and then evaporated to dryness to yield a crude extract containing a mixture of metabolites, including this compound. tandfonline.com This crude extract can then be further purified using chromatographic techniques to isolate the individual enokipodin compounds. tandfonline.comscielo.br
Chromatographic Techniques in this compound Purification Research
Chromatography is a fundamental laboratory technique used to separate the components of a mixture. khanacademy.org In the context of natural product research, chromatographic methods are essential for isolating and purifying specific bioactive compounds from complex extracts. jsmcentral.org The process generally involves a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that flows through the stationary phase), separating compounds based on their differential partitioning between the two phases. khanacademy.orgnih.gov For the purification of this compound, several chromatographic techniques are employed.
Initial extraction of enokipodins from the fungal culture filtrate is typically performed using a solvent like ethyl acetate. tandfonline.com The resulting crude extract is a mixture containing this compound and other metabolites. To isolate this compound, this extract is subjected to column chromatography, a technique where the stationary phase is packed into a vertical glass column. tandfonline.comjsmcentral.org
In a specific purification procedure, the ethyl acetate extract was applied to a silica (B1680970) gel column chromatography system. tandfonline.com Silica gel, a polar adsorbent, serves as the stationary phase. khanacademy.org The separation is achieved by eluting the column with a gradient of solvents with increasing polarity, such as a mixture of n-hexane and acetone (B3395972). tandfonline.com this compound, being relatively non-polar, is eluted from the column in the fractions containing a low percentage of the more polar acetone in n-hexane. scielo.brtandfonline.com For instance, this compound was successfully obtained from the fraction eluted with 5% acetone in n-hexane. tandfonline.com
Further purification of the this compound-containing fraction is often accomplished by recrystallization. tandfonline.com This involves dissolving the semi-purified compound in a small amount of a suitable solvent (like acetone) and then adding another solvent in which the compound is less soluble (like n-hexane) to induce the formation of pure crystals. tandfonline.com In one study, this method yielded this compound as yellow needle crystals. tandfonline.com
Thin-layer chromatography (TLC) is another technique used in the purification process, primarily for monitoring the separation and identifying fractions containing the target compound. scielo.brnih.govnih.gov TLC uses a thin layer of adsorbent material (like silica gel) on a flat carrier, and the separation is visualized as spots with different retention factor (Rf) values. scielo.brkhanacademy.org
| Step | Technique | Stationary Phase | Mobile Phase (Eluent) | Outcome |
|---|---|---|---|---|
| 1. Initial Separation | Silica Gel Column Chromatography | Wakosil C-200 (Silica Gel) | Gradient of n-hexane and acetone (e.g., 5% acetone in n-hexane) | Separation of crude extract into fractions. This compound is found in the less polar fractions. |
| 2. Monitoring | Thin-Layer Chromatography (TLC) | Silica Gel | Toluene-acetone (4:1) | Identification of fractions containing this compound based on its Rf value (0.75). |
| 3. Final Purification | Recrystallization | N/A | Acetone and n-hexane | Obtention of pure this compound as yellow needle crystals. |
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in fungal extracts is crucial for studying its production and bioactivity. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for this purpose. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) in this compound Profiling and Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture. jocpr.comnih.gov It is highly regarded for its excellent resolution, reproducibility, and the ability to quantify various normal and abnormal compounds. nih.gov HPLC systems utilize a column containing a stationary phase and a liquid mobile phase that is pumped through at high pressure, leading to efficient and rapid separations. jocpr.com
In the analysis of enokipodins, HPLC is used to determine the presence and concentration of this compound and its related compounds (A, C, and D) in culture extracts. researchgate.nettandfonline.comresearchgate.net The technique allows for the creation of a chemical profile, showing the relative abundance of each enokipodin. The separation of these sesquiterpenes is typically achieved using a reversed-phase HPLC column, where the stationary phase is non-polar. tandfonline.comejgm.co.uk
During HPLC analysis, the identity of this compound is confirmed by comparing its retention time—the time it takes for the compound to travel from the injector to the detector—with that of a purified standard. tandfonline.com The quantification is achieved by measuring the area of the chromatographic peak, which is proportional to the concentration of the compound in the sample. nih.gov A calibration curve, plotted from the peak areas of standard solutions of known concentrations, is used to determine the exact amount of this compound in the test samples. ejgm.co.uk Detection is commonly performed using a UV detector, as enokipodins exhibit characteristic UV absorption maxima. tandfonline.com Chiral HPLC analysis has also been employed in studies involving the enantioselective synthesis of this compound to determine enantiomeric excess. rsc.org
| Parameter | Specification |
|---|---|
| Instrument | Shimadzu HPLC system |
| Column | Reversed-phase (e.g., used for separating enokipodins) |
| Detection | UV Spectrophotometer (monitoring UV spectrum) |
| Purpose | Detection, quantification, and confirmation of purity during purification. |
Biosynthetic Pathways and Mechanistic Elucidation of Enokipodin B
Classification of Enokipodin B as a Cuparene-Type Sesquiterpene
This compound belongs to the cuparene-type sesquiterpenes, a class of secondary metabolites characterized by a specific carbon skeleton. encyclopedia.pub It is one of several related antimicrobial compounds, including enokipodins A, C, and D, isolated from the mycelial culture of Flammulina velutipes. nih.govnih.gov These compounds are recognized as highly oxygenated cuparene-type sesquiterpenes. nih.govresearchgate.net The core structure features a quaternary carbon stereocenter within a cyclopentane (B165970) ring, which has made the enokipodin family an attractive target for total synthesis. nih.govnih.govtandfonline.com this compound is specifically the oxidized form of enokipodin A, just as enokipodin D is the oxidized form of enokipodin C. researchgate.nettandfonline.com
Investigation of Oxygenation Mechanisms in Enokipodin Biosynthesis
The highly oxygenated nature of the enokipodin nucleus suggests the involvement of specific enzymes in its biosynthesis. nih.govresearchgate.net Research has focused on elucidating these oxygenation mechanisms, particularly the role of cytochrome P450 monooxygenases. nih.govscielo.br These enzymes are known to be involved in a wide array of bioconversion processes in fungi, including the production of secondary metabolites. nih.govscielo.br
To probe the involvement of cytochrome P450 enzymes in the biosynthesis of enokipodins, researchers have utilized various inhibitors. nih.govnih.gov In one key study, nine different cytochrome P450 inhibitors were administered to the mycelial culture of F. velutipes. nih.govscielo.br
| Cytochrome P450 Inhibitors Used in F. velutipes Culture |
| 1-aminobenzotriazole (B112013) |
| α-naphthoflavone |
| Ancymidol |
| 1-benzylimidazole |
| Chlorocholine chloride |
| Ketoconazole |
| Miconazole |
| SKF-525A |
| Xanthotoxin |
Among these, 1-aminobenzotriazole proved to be particularly effective. nih.govscielo.br Its application led to the inhibition of enokipodin A-D production and the accumulation of three less-oxygenated metabolites, which were subsequently identified as biosynthetic intermediates. nih.govscielo.brresearchgate.net This mechanism-based inactivator is widely used to investigate the roles of cytochrome P450 enzymes in various organisms. scite.aihilarispublisher.com
The use of 1-aminobenzotriazole successfully trapped key intermediates, allowing for their isolation and structural elucidation. nih.govresearchgate.net This approach provided direct evidence for the proposed biosynthetic pathway and the specific reactions catalyzed by cytochrome P450 enzymes. scite.ai Three such intermediates were identified from the culture treated with the inhibitor. nih.govscielo.br
One of the crucial intermediates identified was (S)-(-)-cuparene-1,4-quinone. nih.govnih.govresearchgate.net Its structure was determined through extensive spectroscopic analysis. scielo.br High-resolution electron impact mass spectrometry (HREIMS) established its molecular formula as C₁₅H₂₀O₂, indicating it contained one less oxygen atom and two more protons than this compound. nih.gov The structure was further confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. scielo.br This compound is considered a key precursor in the biosynthetic sequence leading to the enokipodins. scielo.br
Table of Spectroscopic Data for (S)-(-)-Cuparene-1,4-quinone
| Position | δC (125 MHz, CDCl₃) | δH (500 MHz, CDCl₃) |
|---|---|---|
| 1 | 36.7 | 2.42 (1H, dddd, Hα), 2.59 (1H, ddd, Hβ) |
| 2 | 35.7 | 1.97 (1H, ddd, Hβ), 2.10 (1H, ddd, Hα) |
| 3 | 188.2 | |
| 4 | 44.6 | |
| 5 | 52.7 | |
| 6 | 188.5 | |
| 7 | 157.0 | |
| 8 | 134.4 | 6.74 (1H, s) |
| 9 | 139.7 | |
| 10 | 148.8 | 6.55 (1H, s) |
| 11 | 24.9 | 1.25 (3H, s) |
| 12 | 22.3 | 0.60 (3H, s) |
| 13 | 26.3 | 1.05 (3H, s) |
| 14 | 24.0 | 2.08 (3H, d) |
| 15 | 19.3 | 2.15 (3H, d) |
Data sourced from Ishikawa et al., 2013. scielo.br
In addition to the quinone intermediate, two other accumulated metabolites were identified as epimers at the C-3 position of 6-hydroxy-6-methyl-3-(1,2,2-trimethylcyclopentyl)-2-cyclohexen-1-one. nih.govnih.govscielo.brresearchgate.net These compounds were difficult to separate and were therefore analyzed as a mixture. nih.gov HREIMS determined the molecular formula for both epimers to be C₁₅H₂₄O₂. nih.gov The ratio of the two epimers was found to be approximately 3.7:1 based on ¹H-NMR analysis. nih.gov These compounds are believed to be key precursors to the phenolic ring found in the cuparene-type sesquiterpene structure of the enokipodins. scielo.br One of these epimers was identified as a new compound. nih.govnih.govscielo.br
Identification and Spectroscopic Characterization of Biosynthetic Intermediates
(S)-(-)-Cuparene-1,4-quinone as a Key Biosynthetic Intermediate
Enzymatic Mechanisms in this compound Formation
RH + NAD(P)H + H⁺ + O₂ → ROH + NAD(P)⁺ + H₂O nih.govscielo.br
In the biosynthesis of this compound, cytochrome P450 enzymes are responsible for the sequential oxidation of the cuparene core. The trapping of intermediates like (S)-(-)-cuparene-1,4-quinone and the cyclohexenone epimers demonstrates that the biosynthesis proceeds through a series of hydroxylation and subsequent oxidation steps, ultimately yielding the highly oxygenated structures of enokipodins A, B, C, and D. nih.govscielo.br
Role of Terpene Synthases in Enokipodin Biosynthesis
The biosynthesis of all terpenoids, including this compound, begins with simple five-carbon precursors synthesized via the mevalonate (B85504) pathway. nih.govsjtu.edu.cn For sesquiterpenes like the enokipodins, the key C15 precursor is farnesyl diphosphate (B83284) (FPP). sjtu.edu.cn The crucial first step in generating the characteristic cuparene skeleton is catalyzed by a terpene synthase (TPS), also known as a terpene cyclase. nih.govresearchgate.net These enzymes are considered metabolic gatekeepers, responsible for converting the linear FPP molecule into a complex, cyclic hydrocarbon structure through a series of carbocation-driven reactions. nih.gov
In the case of this compound, a specific sesquiterpene synthase is responsible for the cyclization of FPP to form the parent cuparene scaffold. nih.govfrontiersin.org Following the creation of this initial hydrocarbon structure, a series of post-cyclization modifications occur, primarily extensive oxidations. scite.ai These subsequent reactions are catalyzed by other enzymes, most notably cytochrome P450 monooxygenases, which add oxygen functionalities to the cuparene core. scite.aiscielo.br This multi-step enzymatic process results in the various oxygenated enokipodin derivatives. tandfonline.com Research utilizing cytochrome P450 inhibitors has successfully trapped and identified less-oxygenated biosynthetic intermediates, such as (S)-(−)-cuparene-1,4-quinone, which confirms the cuparene-based pathway. scite.aiscielo.br
Table 1: Key Enzymes and Intermediates in Enokipodin Biosynthesis
| Step | Precursor | Enzyme Class | Intermediate/Product |
|---|---|---|---|
| 1 | Farnesyl Diphosphate (FPP) | Sesquiterpene Synthase | Cuparene Scaffold |
| 2 | Cuparene Scaffold | Cytochrome P450 Monooxygenases | (S)-(−)-cuparene-1,4-quinone |
| 3 | Oxygenated Intermediates | Cytochrome P450 Monooxygenases | Enokipodins A, C |
Regulation of Mevalonate Pathway in Fungal Terpenoid Synthesis Relevant to this compound
In fungi, the sole route for producing the universal isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), is the mevalonate (MEV) pathway. nih.govsjtu.edu.cn This pathway is fundamental to the synthesis of this compound as it supplies the necessary precursors. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce IPP and DMAPP. nih.gov These C5 units are then condensed by prenyltransferases to form geranyl diphosphate (GPP, C10) and subsequently farnesyl diphosphate (FPP, C15), the direct substrate for sesquiterpene synthases. sjtu.edu.cnmdpi.com
The regulation of the mevalonate pathway is critical for controlling the production of all fungal terpenoids, including this compound. dntb.gov.uanih.gov A primary point of control is the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which catalyzes the conversion of HMG-CoA to mevalonic acid. nih.gov This step is often rate-limiting for the entire pathway. The activity of HMG-CoA reductase can be subject to feedback inhibition, where the accumulation of downstream metabolites, such as sterols, can suppress the enzyme's function. nih.gov This regulatory mechanism ensures that the cell maintains a balanced supply of isoprenoid precursors for various cellular needs, including primary metabolism (e.g., cell membrane formation) and the synthesis of secondary metabolites like enokipodins. researchgate.netnih.gov Therefore, the availability of FPP for this compound biosynthesis is directly linked to the intricate regulation of the mevalonate pathway. nih.gov
Cofactor Involvement in this compound Biosynthesis
The enzymatic reactions that constitute the biosynthetic pathway to this compound are dependent on the presence of various cofactors. nih.gov Cofactors are non-protein molecules that are essential for an enzyme's catalytic activity. frontiersin.org Throughout the mevalonate pathway, cofactors such as adenosine (B11128) triphosphate (ATP) are required for phosphorylation steps, and the reducing agent NADPH (the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate) is consumed by enzymes like HMG-CoA reductase. frontiersin.org
The most significant cofactor-dependent steps in the later stages of enokipodin biosynthesis are the extensive oxidation reactions that decorate the core cuparene skeleton. scite.aitandfonline.com These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). scite.aisjtu.edu.cn CYPs are a large family of enzymes that require both NADPH and molecular oxygen (O₂) to function. nih.govmdpi.com In these reactions, NADPH serves as the ultimate electron donor, transferring electrons (usually via a partner reductase protein) to the CYP heme center. The activated CYP then incorporates one atom of oxygen from O₂ into the substrate, while the other oxygen atom is reduced to water. nih.gov The critical role of these cofactor-dependent enzymes is highlighted by studies where CYP inhibitors were used to block enokipodin production, leading to the accumulation of less-oxygenated precursors. scite.aiscielo.br
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| (S)-(−)-cuparene-1,4-quinone |
| 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |
| Acetyl-CoA |
| Adenosine triphosphate (ATP) |
| Dimethylallyl diphosphate (DMAPP) |
| Enokipodin A |
| This compound |
| Enokipodin C |
| Enokipodin D |
| Farnesyl diphosphate (FPP) |
| Geranyl diphosphate (GPP) |
| Isopentenyl diphosphate (IPP) |
| Mevalonic acid |
Synthetic Strategies and Chemical Derivatization of Enokipodin B
Total Synthesis Approaches to Enokipodin B
The construction of the cuparene-type sesquiterpenoid framework of this compound presents significant synthetic challenges, which have been addressed through various creative methodologies. These approaches primarily focus on the strategic formation of the key quaternary carbon centers.
The first total synthesis of (±)-enokipodins A and B was reported by Srikrishna and Rao in 2004. scielo.brscielo.br Their approach established a foundational strategy for accessing the enokipodin skeleton. Later, in 2007, Secci and colleagues described a convenient formal synthesis of (±)-cuparene, (±)-enokipodins A and B, and (±)-cuparene-1,4-quinone, further contributing to the available racemic routes. scielo.brscielo.br
Achieving stereocontrol, particularly at the C7 benzylic quaternary center, is a central theme in the enantioselective synthesis of this compound. tandfonline.comscielo.brscielo.br Researchers have employed several distinct and powerful asymmetric methodologies to address this challenge, leading to the successful synthesis of the natural, optically active form of the compound. nih.govacs.org
Data sourced from Saito and Kuwahara (2005). tandfonline.com
A different approach to the asymmetric construction of the benzylic quaternary stereocenter was reported by Buter and Minnaard in 2014. nih.govrsc.org Their strategy is centered on the palladium-catalyzed asymmetric conjugate addition (Michael addition) of an ortho-substituted arylboronic acid to a β,β-disubstituted cyclic enone. rsc.orgrsc.org This methodology was successfully applied to the total syntheses of herbertenediol, enokipodin A, and this compound. rsc.orgrsc.orgresearchgate.net While the reaction provided the desired products with good to excellent enantioselectivities (up to 99% ee), the chemical yields were often moderate. rsc.orgrsc.org This was attributed in part to a competing protodeboronation reaction of the arylboronic acid under the catalytic conditions. rsc.orgacs.org
Table 2: Palladium-Catalyzed Conjugate Addition for this compound Synthesis
| Catalyst System | Substrates | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|
| Pd(TFA)₂ / (S)-tert-butyl pyrox | 3-methyl cyclopent-2-enone and boronic acid 9 | Ketone 10 | 21% | 74% |
Data sourced from Buter and Minnaard (2014). rsc.org
The research group of Alison J. Frontier developed a concise total synthesis of this compound that features a tandem Nazarov cyclization/Wagner-Meerwein rearrangement as the key strategic element. nih.govacs.org This electrocyclic reaction, mediated by a copper(II) complex, allows for the efficient construction of the cyclopentenone core while simultaneously forming the vicinal quaternary stereocenters characteristic of the cuparane skeleton. nih.govresearchgate.netrsc.org The Nazarov cyclization involves a 4π-conrotatory electrocyclization of a divinyl ketone, which generates a pentadienyl cation intermediate. acs.orgthieme-connect.com The subsequent, controlled tandfonline.comtandfonline.com-Wagner-Meerwein shifts of this intermediate dictate the final arrangement of the substituents on the cyclopentenone ring. nih.govacs.org This powerful cascade reaction provides a rapid entry into the complex carbon framework of this compound from relatively simple precursors. researchgate.netrsc.org
An alternative and elegant strategy for the enantioselective total synthesis of enokipodins A and B was developed by Yoshida, Shoji, and Shishido in 2009. scielo.brnih.gov The key step in their approach is the enantiospecific construction of the quaternary carbon center using a palladium-catalyzed addition of an arylboronic acid to an allene (B1206475). nih.gov This reaction is followed by a subsequent Eschenmoser-Claisen rearrangement to install the complete carbon skeleton with the desired stereochemistry. Allenes, with their unique cumulative double bonds, provide a versatile platform for various addition reactions. nih.govnumberanalytics.com This synthesis highlights the utility of allene chemistry in the construction of complex natural products. nih.gov
Nazarov Cyclization Chemistry in this compound Construction
Methodologies for Constructing the Benzylic Quaternary Stereocenter of Enokipodins
The creation of the sterically hindered benzylic quaternary stereocenter is a pivotal and challenging step in the total synthesis of enokipodins, including this compound. researchgate.net This structural feature has attracted significant interest from the synthetic chemistry community, leading to the development of several innovative strategies. researchgate.netrsc.org
One of the earliest and most successful approaches is the Meyers' diastereoselective alkylation protocol . This method was instrumental in the first enantioselective total synthesis of enokipodins A, B, C, and D. tandfonline.comjst.go.jpoup.com The synthesis starts with methyl (2,5-dimethoxy-4-methylphenyl)acetate and applies the alkylation protocol to construct the C7-quaternary asymmetric center, ultimately confirming the absolute configuration of the natural products. tandfonline.comjst.go.jp
Another powerful strategy involves palladium-catalyzed reactions . One such method is the conjugate addition of ortho-substituted arylboronic acids to β-methyl substituted cyclic enones. rsc.orgcsic.es This approach has been applied to the efficient enantioselective synthesis of enokipodin A and B. rsc.orgacs.org A key intermediate for the synthesis of enokipodin A and B was synthesized with remarkable enantioselectivity (up to 93% ee) using a catalyst system of Pd(TFA)2 and a pyridine-hydrazone ligand. csic.es A separate palladium-catalyzed method utilizes the addition of an arylboronic acid to an allene, followed by an Eschenmoser-Claisen rearrangement, to enantiospecifically construct the quaternary carbon center. nih.govacs.org
Sigmatropic rearrangements also provide an elegant solution. A cationic gold(I)-catalyzed asymmetric nih.govnih.gov-sigmatropic rearrangement of a sulfonium (B1226848) species, followed by cyclization, generates cyclopentenones with the required C4-quaternary stereocenter in good yields and excellent enantiomeric excesses. acs.orgnih.gov This methodology was successfully applied to the total synthesis of enokipodin A and B. acs.orgnih.gov Additionally, a Nazarov cyclization followed by a Wagner-Meerwein shift of a divinyl ketone has been used in a total synthesis of this compound. acs.orgacs.org
These varied methodologies underscore the chemical ingenuity applied to solve the complex challenge of constructing the enokipodin core structure.
Table 1: Comparison of Synthetic Strategies for the Benzylic Quaternary Stereocenter of Enokipodins
| Methodology | Key Reaction | Catalyst/Reagent | Application | Reference |
| Meyers' Protocol | Diastereoselective Alkylation | Chiral Bicyclic Lactams | First enantioselective total synthesis of enokipodins A-D | tandfonline.comjst.go.jp |
| Palladium-Catalyzed Addition | Conjugate addition of arylboronic acid to enone | Pd(TFA)2 / Pyridine-Hydrazone Ligand | Formal synthesis of enokipodin A and B | csic.es |
| Palladium-Catalyzed Rearrangement | Addition of arylboronic acid to allene / Eschenmoser-Claisen rearrangement | Palladium catalyst | Enantioselective total synthesis of enokipodins A and B | nih.govacs.org |
| Gold-Catalyzed Rearrangement | nih.govnih.gov-Sigmatropic rearrangement of sulfonium | Cationic Gold(I) catalyst | Total synthesis of enokipodin A and B | acs.orgnih.gov |
| Nazarov Cyclization | Electrocyclization of divinyl ketone / Wagner-Meerwein shift | Copper(II) complex | Total synthesis of this compound | acs.orgacs.org |
Chemical Derivatization Methodologies for this compound in Analytical Chemistry
Chemical derivatization is a technique used to convert an analyte into a product with properties more suitable for a given analytical method. actascientific.com For this compound, this is particularly relevant for improving detection sensitivity and specificity in mass spectrometry (MS)-based analyses. nih.gov
Mass spectrometry has become a central technique for the analysis of molecular structures and the discovery of biomarkers due to its high specificity and sensitivity. mdpi.comdanaher.com However, the inherent chemical properties of some molecules can lead to poor ionization efficiency, resulting in suboptimal detection. frontiersin.org Chemical derivatization can overcome this by introducing a readily ionizable group onto the target molecule, thereby boosting the analytical response. mdpi.comresearchgate.net
For this compound, which contains ketone and hydroxyl functional groups, several derivatization strategies can be employed. A common approach for carbonyl compounds is the use of Girard's Reagent T (GT) . This reagent reacts with the ketone to introduce a permanently charged quaternary ammonium (B1175870) group. mdpi.com This pre-charged tag significantly enhances ionization efficiency in electrospray ionization (ESI)-MS, leading to dramatic improvements in detection sensitivity, sometimes by as much as 1000-fold for other analytes like fatty acids. mdpi.com
Another strategy is derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) , which can react with carbonyl groups. nih.gov This method has been shown to significantly improve detection sensitivity and chromatographic separation for a wide range of metabolites, making it a promising approach for analyzing this compound in complex biological samples. nih.gov The introduction of a nitrogen-containing moiety generally improves ionization efficiency for mass spectrometry analysis. mdpi.com
For the hydroxyl group, silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common technique, especially for gas chromatography-mass spectrometry (GC/MS). mdpi.com This process increases the volatility of the analyte. actascientific.com
The success of a derivatization strategy depends not only on signal enhancement but also on the reaction's efficiency and the stability of the resulting derivative. researchgate.net An ideal derivatization reaction should be high-yielding (ideally >95%) to ensure accurate quantification. actascientific.com
The efficiency of derivatization reactions can be influenced by factors such as reagent concentration, reaction temperature, and time. frontiersin.org For instance, in derivatization reactions, an excess of the labeling reagent is often used to drive the reaction to completion. nih.gov
The stability of the formed derivative is crucial for reproducible results. mdpi.com Derivatives must be stable under the conditions used for sample storage and analysis (e.g., LC or GC conditions). mdpi.com For example, while silyl (B83357) derivatives are effective for GC/MS, they can be sensitive to moisture, requiring anhydrous conditions for the reaction and analysis. In contrast, derivatives formed by reagents like Girard's Reagent T are often highly stable under typical LC-MS conditions. mdpi.com
The stability of derivatives can be assessed by analyzing them at various time points after the reaction. For example, a study on AMAC-labeled disaccharides demonstrated good stability for up to 30 days, with relative standard deviations (RSDs) for peak areas and migration times being less than 3.2%. nih.gov Similar stability studies would be essential to validate a specific derivatization method for the robust and reliable quantitative analysis of this compound. It has been noted that some highly functionalized compounds may be less efficiently derivatized, which must be considered during method development. nih.gov
Table 2: Potential Derivatization Agents for this compound Analysis
| Derivatizing Agent | Target Functional Group | Purpose/Advantage | Analytical Technique | Reference |
| Girard's Reagent T (GT) | Ketone | Introduces a permanent positive charge, enhances ESI-MS sensitivity | LC-MS | mdpi.com |
| 3-Nitrophenylhydrazine (3-NPH) | Ketone | Enhances detection sensitivity and chromatographic separation | LC-MS/MS | nih.gov |
| MSTFA (silylation agent) | Hydroxyl | Increases volatility, improves chromatographic behavior | GC-MS | mdpi.com |
Biological Activities and Molecular Mechanisms of Enokipodin B
Antimicrobial Activities of Enokipodin B
This compound is recognized as a potent antimicrobial agent among the enokipodin family, which also includes enokipodins A, C, and D. tandfonline.comresearchgate.net Its activity spans across different microbial species, including both bacteria and fungi.
Antibacterial Efficacy and Spectrum of this compound
The antibacterial effects of this compound have been observed against both Gram-positive and Gram-negative bacteria, although its potency varies.
This compound has shown significant growth inhibitory activity against the Gram-positive bacterium Bacillus subtilis. tandfonline.comnih.govresearchgate.net In liquid medium assays, it was found to be the most potent among the four enokipodins (A, B, C, and D), with a reported half-maximum inhibitory concentration (IC50) of 13.4 nmol/mL. tandfonline.com However, its efficacy against another Gram-positive bacterium, Staphylococcus aureus, appears to be limited, with one study reporting no significant antibacterial activity at a concentration of 100 µg/mL (over 406.3 nmol/mL). tandfonline.com Other research, however, does mention that enokipodins, in general, exhibit activity against S. aureus. researchgate.netmdpi.comscielo.brnih.gov
Table 1: Antibacterial Activity of this compound Against Gram-Positive Bacteria
| Bacterial Strain | Measurement | Result | Reference |
|---|---|---|---|
| Bacillus subtilis | IC50 | 13.4 nmol/mL | tandfonline.com |
| Staphylococcus aureus | IC50 | > 100 µg/mL (>406.3 nmol/mL) | tandfonline.com |
This compound has demonstrated weak inhibitory effects on the growth of the Gram-negative bacterium Escherichia coli. tandfonline.commdpi.com The reported IC50 value for its activity against E. coli is 67.0 nmol/mL. tandfonline.com This indicates a lower level of potency compared to its effect on B. subtilis.
Table 2: Antibacterial Activity of this compound Against Gram-Negative Bacteria
| Bacterial Strain | Measurement | Result | Reference |
|---|---|---|---|
| Escherichia coli | IC50 | 67.0 nmol/mL | tandfonline.com |
Activity Against Gram-Positive Bacterial Strains (Bacillus subtilis, Staphylococcus aureus)
Antifungal Properties and Spore Germination Inhibition by this compound
This compound also exhibits notable antifungal properties, particularly in its ability to inhibit the germination of spores from various phytopathogenic fungi. tandfonline.comnih.govresearchgate.net
At a concentration of 100 µg/mL, this compound significantly inhibited the spore germination of several plant pathogenic fungi. Specifically, it achieved 94.5% inhibition against Colletotrichum cucumerinum, 98.6% against Colletotrichum orbiculare, and 92.9% against Phomopsis fulva. tandfonline.com At a higher concentration of 500 µg/mL, it was also effective against other fungi, showing 78% inhibition of Alternaria alternata, 100% inhibition of Alternaria brassicicola, and 98.9% inhibition of Botrytis cinerea. tandfonline.com It is important to note that at a lower concentration of 50 µg/mL, no inhibitory effect was observed for any of these fungi. tandfonline.com
Table 3: Antifungal Spore Germination Inhibition by this compound
| Fungal Species | Concentration | Inhibition (%) | Reference |
|---|---|---|---|
| Colletotrichum cucumerinum | 100 µg/mL | 94.5 | tandfonline.com |
| Colletotrichum orbiculare | 100 µg/mL | 98.6 | tandfonline.com |
| Phomopsis fulva | 100 µg/mL | 92.9 | tandfonline.com |
| Alternaria alternata | 500 µg/mL | 78 | tandfonline.com |
| Alternaria brassicicola | 500 µg/mL | 100 | tandfonline.com |
| Botrytis cinerea | 500 µg/mL | 98.9 | tandfonline.com |
Molecular Mechanisms of this compound's Antimicrobial Action
The precise molecular mechanisms underlying the antimicrobial activities of this compound are still under investigation. However, research on the broader family of enokipodins (A-D) suggests that their primary mode of action may involve the inhibition of cell wall synthesis in bacteria. tandfonline.com The probable protein targets for this inhibition are thought to be alanine (B10760859) racemase (Alr) or D-alanyl-D-alanine synthetase (Ddl), both of which are crucial enzymes in the bacterial cell wall biosynthesis pathway. tandfonline.com Further research is needed to specifically elucidate the molecular interactions of this compound with these and other potential targets.
Inhibition of Bacterial Cell Wall Synthesis by Enokipodins
The primary antibacterial action of enokipodins, including this compound, is attributed to their ability to inhibit the synthesis of the bacterial cell wall. nih.govlibretexts.org This essential structure provides integrity to bacterial cells, and its disruption leads to cell lysis and death. libretexts.orgnih.gov The peptidoglycan layer is a critical component of the cell wall, and its synthesis is a key target for many antibiotics. libretexts.orgnih.gov Enokipodins interfere with this process, representing a significant mechanism of their antibacterial efficacy. nih.gov
Targeting of Alanine Racemase (Alr) and D-alanyl-D-alanine Synthetase (Ddl) by Enokipodins
Docking studies have pinpointed specific enzymes within the cell wall synthesis pathway as likely targets for enokipodins. nih.govtandfonline.com These include alanine racemase (Alr) and D-alanyl-D-alanine synthetase (Ddl). nih.govtandfonline.com Alanine racemase is a crucial enzyme that converts L-alanine to D-alanine, a fundamental building block of the peptidoglycan layer. mdpi.combiotech-asia.org D-alanyl-D-alanine synthetase then catalyzes the formation of the D-alanyl-D-alanine dipeptide, another essential precursor for peptidoglycan synthesis. mdpi.comnih.gov By targeting and inhibiting these enzymes, enokipodins effectively halt the production of necessary components for cell wall construction, leading to their antibacterial effects. nih.govnih.gov
Antiproliferative and Apoptosis-Inducing Effects of this compound in Preclinical Cellular Models
In Vitro Anti-proliferative Activity in Cancer Cell Lines
This compound has exhibited moderate cytotoxic and anti-proliferative activity against a variety of human cancer cell lines in laboratory settings. tandfonline.comnih.govresearchgate.net Research has shown its effectiveness in inhibiting the growth of cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), A549 (lung cancer), and SGC7901 (gastric cancer). nih.govresearchgate.netresearchgate.net The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for this compound against these cell lines were found to be within the range of 20 to 100 μg/mL. nih.gov
Below is an interactive data table summarizing the in vitro anti-proliferative activity of this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (μg/mL) | Reference |
| HepG2 | Liver Cancer | 20-100 | nih.gov |
| MCF-7 | Breast Cancer | 20-100 | nih.gov |
| A549 | Lung Cancer | 20-100 | nih.gov |
| SGC7901 | Gastric Cancer | 20-100 | nih.gov |
This compound-Induced Cellular Morphological Alterations
Treatment with this compound has been observed to cause distinct morphological changes in cancer cells, which are characteristic of apoptosis, or programmed cell death. bioted.esmdpi.com These alterations can include cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. nih.gov Such changes in the physical appearance of the cells provide visual evidence of the compound's cytotoxic effects. bioted.es The irregular and contoured shape of cancer cells can become more pronounced as they undergo these apoptotic processes. bioted.esmdpi.com
Induction of Apoptosis via Bax/Bcl-2 Ratio Modulation by this compound
A key mechanism by which this compound induces apoptosis is through the modulation of the Bax/Bcl-2 ratio. nih.govnih.gov The proteins Bax and Bcl-2 are members of the Bcl-2 family, which are crucial regulators of the intrinsic pathway of apoptosis. archivesofmedicalscience.com Bax is a pro-apoptotic protein that promotes cell death, while Bcl-2 is an anti-apoptotic protein that promotes cell survival. nih.govarchivesofmedicalscience.com The ratio of these two proteins is a critical determinant of a cell's fate. archivesofmedicalscience.comresearchgate.net An increase in the Bax/Bcl-2 ratio makes the cell more susceptible to apoptotic signals. nih.govmdpi.com this compound has been found to increase this ratio, thereby tipping the balance towards apoptosis and leading to the death of cancer cells. nih.govnih.gov This modulation is a central aspect of its apoptosis-inducing effects. mdpi.com
Antioxidant Properties of this compound in In Vitro Systems
This compound, a sesquiterpene derived from the edible mushroom Flammulina velutipes, has been identified as possessing moderate antioxidant capabilities. tandfonline.comresearchgate.net Research into the bioactivity of enokipodins has included assessments of their ability to neutralize free radicals, which are unstable molecules implicated in oxidative stress. The antioxidant potential of these compounds is often evaluated through established chemical assays that measure their capacity to act as hydrogen or electron donors. nih.gov
In Vitro Radical Scavenging Assays (e.g., DPPH Assay) of this compound
The antioxidant activity of this compound has been specifically evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. tandfonline.comresearchgate.net The DPPH assay is a common and reliable method used to determine the free-radical scavenging ability of compounds. nih.govmdpi.comnih.gov In this assay, the stable DPPH radical, which has a deep violet color, is reduced by an antioxidant compound to a non-radical form, resulting in a measurable color change. nih.govnih.gov
Studies have demonstrated that this compound exhibits antioxidant activity in the DPPH scavenging assay. tandfonline.comresearchgate.net Along with enokipodin D, it is recognized for its moderate capacity to scavenge these radicals. tandfonline.com While detailed quantitative data such as specific IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) for this compound are not extensively detailed in the primary literature, its activity has been consistently noted. tandfonline.com
Table 1: Summary of Reported Antioxidant Activity for this compound
| Compound | Assay | Finding |
|---|
Anti-malarial Activity in Parasitic Models
The enokipodin family of compounds has been investigated for its potential to combat parasitic diseases, including malaria. The primary target in these investigations is Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. tandfonline.comnih.gov The search for novel anti-malarial agents is driven by the increasing resistance of the parasite to existing drugs. rsc.orgmdpi.com
Inhibition of Plasmodium falciparum Proliferation by Enokipodins
Research has shown that enokipodins possess varying degrees of inhibitory activity against the proliferation of P. falciparum. tandfonline.com Notably, enokipodins A and C have demonstrated relatively selective and potent anti-malarial effects. tandfonline.comnih.govdntb.gov.ua
In contrast, this compound was found to be less effective against the parasite when compared to enokipodins A and C. tandfonline.com However, within the group of less active compounds, this compound was shown to be more active against P. falciparum than enokipodin D. tandfonline.com The anti-malarial activity is typically quantified by the half-maximum inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of parasite growth. tandfonline.com
Table 2: Anti-malarial Activity of Enokipodins Against Plasmodium falciparum
| Compound | IC₅₀ (µg/mL) | Relative Efficacy |
|---|---|---|
| Enokipodin A | 2.4 tandfonline.com | Active tandfonline.com |
| This compound | Not specified, but noted as less effective than A and C. tandfonline.com | Less Effective tandfonline.com |
| Enokipodin C | 1.1 tandfonline.com | Most Active tandfonline.com |
Structure Activity Relationship Sar Studies of Enokipodin B
Methodological Approaches to Enokipodin B SAR
The investigation into the SAR of this compound employs a multi-faceted approach, combining qualitative observations with rigorous quantitative and computational methods to build a comprehensive understanding of its bioactivity.
Qualitative Structure-Activity Relationship Analysis for this compound
Qualitative SAR analysis focuses on identifying key structural features and functional groups that are essential for the biological activity of this compound. slideshare.net This is often achieved by comparing the activity of the parent compound to that of its natural or synthetic analogs.
Initial studies on enokipodins A, B, C, and D, all isolated from the mushroom Flammulina velutipes, provided the first clues into the SAR of this compound class. nih.gov Enokipodins A-D possess a shared cuparene-type sesquiterpenoid core but differ in their oxygenation patterns. nih.govtandfonline.comtandfonline.com It has been speculated that the antimicrobial activity of these compounds is linked to their highly oxygenated cuparene nucleus. scielo.brscielo.br
Among the four naturally occurring enokipodins, this compound has demonstrated the most potent growth inhibitory activity against certain bacteria, such as Bacillus subtilis and E. coli, in liquid medium. tandfonline.comresearchgate.net This suggests that the specific arrangement of oxygen-containing functional groups in this compound is particularly favorable for this type of bioactivity. Furthermore, while enokipodins A and C show selective anti-malarial properties, enokipodins B and D exhibit moderate anti-proliferative activity against various cancer cell lines, indicating that subtle structural changes can lead to significant shifts in biological targets. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. slideshare.netwikipedia.org These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds. mdpi.com
For this compound and its analogs, QSAR studies would typically involve the following steps:
Data Set Compilation: A series of this compound derivatives with varying structural modifications would be synthesized and their biological activities (e.g., IC50 values against a specific cancer cell line or minimum inhibitory concentrations against a bacterial strain) would be determined.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated for each analog.
Model Development: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that links the descriptors to the observed biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. wikipedia.org
While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are well-established and would be a logical next step in systematically exploring its SAR. youtube.comresearchgate.net The goal of such a study would be to create a predictive model to guide the design of new this compound analogs with enhanced potency and selectivity. ijpsr.com
Computational Approaches in this compound SAR Analysis (e.g., Inductive Logic Programming)
Computational methods play a vital role in modern SAR analysis, offering insights that can guide synthetic efforts. nih.gov One such advanced technique is Inductive Logic Programming (ILP). ILP is a form of machine learning that uses logic programming to represent examples, background knowledge, and hypotheses. arxiv.orgwikipedia.org It aims to induce a set of logical rules from data that can generalize to new instances. wisc.edu
In the context of this compound SAR, ILP could be used to:
Identify complex, non-linear relationships between structural features and biological activity that might be missed by traditional QSAR methods.
Generate human-readable rules that describe the structural requirements for activity, providing medicinal chemists with intuitive design principles.
Incorporate diverse data types, including structural information, biological activity data, and even experimental conditions, into a unified model. ic.ac.uk
Influence of Stereochemistry on this compound Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. mdpi.com The enantioselective total synthesis of enokipodins has been a significant achievement, as it not only confirmed the absolute configuration of these natural products but also enabled the investigation of the biological importance of their stereochemistry. tandfonline.comtandfonline.comjst.go.jp
The core structure of this compound contains a quaternary asymmetric center at C7, making its stereoselective synthesis challenging. tandfonline.com The successful synthesis has allowed for the preparation of specific enantiomers, which is crucial for SAR studies because different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.
Studies on the bioactivity of different enokipodins have highlighted the importance of their stereochemical configurations. For example, the antibacterial and antifungal activities of enokipodins A-D are dependent on their specific structures. tandfonline.com While a direct comparison of the bioactivity of the enantiomers of this compound is not explicitly detailed in the provided results, the general principles of medicinal chemistry strongly suggest that one enantiomer would be significantly more active than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
Impact of Functional Groups and Substitution Patterns on this compound Activity
The functional groups and their positions on the this compound scaffold are key drivers of its biological activity. ashp.org Altering these groups can have a profound effect on the molecule's electronics, solubility, and steric properties, which in turn influences its interaction with biological targets. boku.ac.at
The antimicrobial activity of the enokipodin family is thought to be related to the highly oxygenated cuparene nucleus. nih.gov Studies involving the inhibition of cytochrome P450 enzymes in F. velutipes cultures led to the isolation of less-oxygenated biosynthetic intermediates of enokipodins. scielo.brscielo.br One such intermediate, (S)-(-)-cuparene-1,4-quinone, which has one less oxygen atom and two more protons than this compound, was identified. nih.gov This finding supports the hypothesis that the degree and pattern of oxygenation are crucial for the observed antimicrobial effects.
Furthermore, the differences in bioactivity among enokipodins A, B, C, and D, which vary in their hydroxylation and quinone/hydroquinone moieties, underscore the importance of these functional groups. tandfonline.comresearchgate.net For instance, this compound's potent antibacterial activity compared to its relatives points to the advantageous nature of its specific substitution pattern. tandfonline.comresearchgate.net
The table below summarizes the known biological activities of the natural enokipodins, highlighting the influence of their differing functional groups.
| Compound | Key Structural Difference from this compound | Primary Biological Activity |
| Enokipodin A | Hydroquinone instead of a quinone | Selective anti-malarial activity tandfonline.com |
| This compound | - | Strong antibacterial activity, moderate anti-proliferative activity tandfonline.com |
| Enokipodin C | Hydroquinone and additional hydroxyl group | Selective anti-malarial activity tandfonline.com |
| Enokipodin D | Quinone with additional hydroxyl group | Moderate anti-proliferative activity tandfonline.com |
Systematic modification of the functional groups on the this compound scaffold, such as altering the substituents on the aromatic ring or modifying the hydroxyl groups, would be a key strategy in a medicinal chemistry program aimed at optimizing its therapeutic potential. dokumen.pub
Future Research Directions and Unexplored Avenues for Enokipodin B
Advanced Biosynthetic Pathway Elucidation of Enokipodin B
The biosynthesis of enokipodins, including this compound, involves highly oxygenated cuparene-type sesquiterpenes. scielo.brresearchgate.net Studies utilizing cytochrome P450 inhibitors, such as 1-aminobenzotriazole (B112013), in F. velutipes cultures have provided initial insights into the pathway. scielo.brnih.gov These experiments led to the inhibition of enokipodin production and the accumulation of less oxygenated intermediates, identifying compounds like (S)-(-)-cuparene-1,4-quinone as likely precursors. scielo.brnih.govnih.gov This suggests that the biosynthesis of this compound from the basic cuparene skeleton is a multi-step process involving a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases. scielo.brnih.gov
However, the complete enzymatic cascade remains to be fully mapped. Future research should focus on identifying and characterizing the specific enzymes responsible for each step. This includes the initial terpene synthase that forms the cuparene scaffold and the subsequent P450 enzymes that perform the specific hydroxylations and other modifications to yield the final structure of this compound. nih.gov Gene cloning and heterologous expression of candidate enzymes from F. velutipes will be crucial for confirming their function. A comprehensive understanding of the biosynthetic pathway could enable the biotechnological production of this compound and its analogs through metabolic engineering.
Novel Synthetic Methodology Development for this compound Analogs
The unique structure of this compound, featuring a sterically congested quaternary carbon stereocenter on a cyclopentane (B165970) ring, makes it a challenging and attractive target for synthetic chemists. scielo.brtandfonline.com Several enantioselective total syntheses of this compound have been successfully accomplished, confirming its absolute configuration. tandfonline.comnih.gov These syntheses have employed various key strategies to construct the critical quaternary center.
| Synthetic Strategy | Key Reaction / Method | Reference |
| Meyers' Diastereoselective Alkylation | Utilized to construct the C7-quaternary asymmetric center starting from methyl (2,5-dimethoxy-4-methylphenyl)acetate. | tandfonline.com |
| Palladium-Catalyzed Addition | An enantiospecific construction of the quaternary carbon center using a palladium-catalyzed addition of an arylboronic acid to an allene (B1206475), followed by an Eschenmoser-Claisen rearrangement. | nih.gov |
| Gold(I)-Catalyzed Rearrangement | An asymmetric tandfonline.comtandfonline.com-sigmatropic rearrangement of a sulfonium (B1226848) species, followed by cyclization, to create the C4-quaternary stereocenter. | nih.gov |
| Claisen Rearrangement & RCM | A sequence based on a Claisen rearrangement and a ring-closing metathesis (RCM) reaction. | researchgate.net |
Future work in this area should focus on developing more efficient, scalable, and versatile synthetic routes. The goal is to move beyond simply replicating the natural product and toward creating a diverse library of this compound analogs. Developing novel methodologies that allow for the late-stage functionalization of the enokipodin core would be particularly valuable. This would enable the systematic modification of different parts of the molecule to probe structure-activity relationships (SAR), potentially leading to analogs with enhanced potency or novel biological activities.
Comprehensive Mechanistic Investigations of this compound Biological Activities
This compound has demonstrated a range of biological activities, setting it apart from its structural relatives. It exhibits the strongest antibacterial activity against Bacillus subtilis among the four enokipodin compounds (A-D). tandfonline.comnih.gov Furthermore, it shows inhibitory effects on the spore germination of some plant pathogenic fungi and moderate anti-proliferative activity against certain cancer cell lines. tandfonline.comnih.govresearchgate.net Interestingly, the differing biological profiles of the enokipodins suggest that their mechanisms of action may vary. tandfonline.com For instance, while enokipodins A and C are more effective against the malarial parasite Plasmodium falciparum, enokipodins B and D show stronger cytotoxicity against cancer cells. tandfonline.comnih.gov
Initial studies suggest that the antibacterial action of enokipodins may involve the inhibition of cell wall synthesis, with potential protein targets being alanine (B10760859) racemase (Alr) or D-alanyl-D-alanine synthetase (Ddl). tandfonline.com However, the precise molecular targets of this compound have not been definitively identified. Future investigations should employ a multi-pronged approach to unravel its mechanisms of action. Techniques such as affinity chromatography with immobilized this compound, proteomics-based target identification, and cellular thermal shift assays (CETSA) could pinpoint its direct binding partners within bacterial and cancer cells. Transcriptomic and metabolomic profiling of cells treated with this compound would provide a broader view of the downstream cellular pathways it affects.
Development of this compound as a Research Tool in Fundamental Biological Systems
Given its specific and potent biological effects, this compound holds promise as a research tool or chemical probe for studying fundamental biological processes. Its ability to induce unique morphological changes in specific cell lines, such as src-transformed NRK cells or HeLa cells, suggests it interacts with components of cellular signaling or cytoskeletal pathways. tandfonline.com Its strong and relatively specific activity against B. subtilis compared to other bacteria could be exploited to study essential pathways in Gram-positive bacteria. tandfonline.com
To realize its potential as a research tool, the development of derivatized versions of this compound is essential. Attaching reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold would create powerful probes for visualizing its subcellular localization and for use in pull-down assays to identify its binding partners. These chemical biology tools would be invaluable for dissecting the complex cellular processes modulated by this compound, transforming it from a mere bioactive molecule into a sophisticated instrument for biological discovery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
